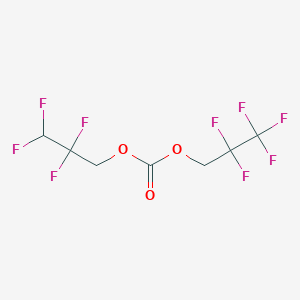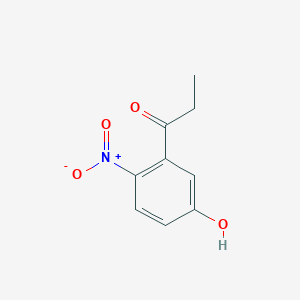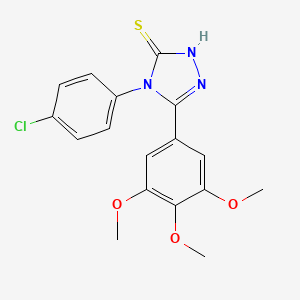
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,3,3-tetrafluoropropanol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the removal of impurities and enhances the overall quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include 2,2,3,3,3-pentafluoropropanol and 2,2,3,3-tetrafluoropropanol, along with carbon dioxide in the case of hydrolysis .
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological molecules, potentially affecting enzyme activities and cellular processes . The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl carbonate
Uniqueness
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of pentafluoropropyl and tetrafluoropropyl groups, which provide a distinct balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Propriétés
Numéro CAS |
1227308-85-1 |
|---|---|
Formule moléculaire |
C7H5F9O3 |
Poids moléculaire |
308.10 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(9)5(10,11)1-18-4(17)19-2-6(12,13)7(14,15)16/h3H,1-2H2 |
Clé InChI |
ZTYXGOSZEAEYIW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)




![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)




